

What is Disopyramide-d5 and its chemical properties

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Compound of Interest

Compound Name: Disopyramide-d5

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An In-depth Technical Guide to Disopyramide-d5

For Researchers, Scientists, and Drug Development Professionals

Disopyramide-d5 is the deuterated analog of Disopyramide, a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2] This stable isotope-labeled version serves as an invaluable tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its properties ensure high precision and accuracy in therapeutic drug monitoring and pharmacokinetic research.

Chemical Properties and Data

The fundamental chemical and physical properties of **Disopyramide-d5** are summarized below, providing a clear reference for laboratory use.

Property	Value
IUPAC Name	4-[bis(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanamide
CAS Number	1309283-08-6
Molecular Formula	C ₂₁ H ₂₉ N ₃ O
Molecular Weight	339.4745 g/mol
Appearance	White to Off-White Solid
Storage Conditions	Refrigerator (2-8°C), Long-term storage

Data sourced from multiple chemical suppliers and databases.

Synthesis Pathway Overview

The synthesis of **Disopyramide-d5** mirrors the established pathway for unlabeled Disopyramide, with the critical modification of using a deuterated precursor. The most common route involves the alkylation of a deuterated phenylacetonitrile with 2-bromopyridine, followed by a second alkylation and subsequent hydrolysis of the nitrile group to an amide.

The generalized synthesis proceeds as follows:

- Step 1: Phenylacetonitrile-d5 (the deuterated starting material) is reacted with 2-bromopyridine in the presence of a strong base like sodium amide.
- Step 2: The resulting intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride, again using a strong base.
- Step 3: The nitrile group of the second intermediate undergoes partial hydrolysis, typically using sulfuric acid, to form the final butanamide product, **Disopyramide-d5**.

Caption: Generalized synthesis workflow for **Disopyramide-d5**.

Role in Quantitative Bioanalysis

Disopyramide-d5 is considered the gold standard for an internal standard in the quantitative analysis of its parent drug from biological matrices.^[1] Its utility is based on the principles of isotope dilution mass spectrometry.

- **Co-elution:** As a stable isotope-labeled analog, **Disopyramide-d5** has nearly identical chemical and physical properties to unlabeled Disopyramide, causing them to co-elute during chromatographic separation.^[1]
- **Matrix Effect Compensation:** Both the analyte (Disopyramide) and the internal standard (**Disopyramide-d5**) are subjected to the same environmental conditions throughout sample preparation and analysis. This includes any signal suppression or enhancement from the biological matrix (e.g., serum, plasma).^[1]
- **Accurate Quantification:** By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these variations are normalized. This allows for highly accurate and precise quantification of the drug concentration, which is critical for pharmacokinetic studies and therapeutic drug monitoring.^[1]

Caption: Logic of using **Disopyramide-d5** as an internal standard.

Experimental Protocols

Representative Protocol: Extraction from Human Serum

This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating Disopyramide and its internal standard from serum prior to analysis.

Methodology:

- **Sample Preparation:** To a 100-500 µL aliquot of human serum in a centrifuge tube, add a known concentration of **Disopyramide-d5** solution (internal standard).
- **Alkalinization:** Add 1 M Sodium Hydroxide or Sodium Carbonate to raise the pH, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.^{[3][4]}
- **Extraction:** Add an appropriate volume of an immiscible organic solvent (e.g., chloroform, dichloromethane).^{[3][5]} Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.

- **Phase Separation:** Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
- **Collection:** Carefully transfer the organic layer (bottom layer for chloroform/dichloromethane) to a clean tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis. The sample is now ready for injection.

Representative Protocol: LC-MS/MS Analysis

This protocol describes a typical setup for the quantitative analysis of Disopyramide using a deuterated internal standard.

Methodology:

- **Chromatographic System:** Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[\[6\]](#)[\[7\]](#)
- **Column:** A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is commonly used.[\[6\]](#)
- **Mobile Phase:** A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[\[8\]](#)
- **Flow Rate:** A typical flow rate for a UPLC system is between 0.2-0.5 mL/min.
- **Injection Volume:** 5-10 μ L.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- **Ionization:** Electrospray Ionization (ESI) in positive ion mode is generally used, as the tertiary amine groups in Disopyramide are readily protonated.[\[1\]](#)
- **MRM Transitions:** Specific precursor-to-product ion transitions are monitored for both Disopyramide and **Disopyramide-d5** to ensure selectivity and sensitivity.

Caption: A typical bioanalytical workflow for Disopyramide quantification.

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